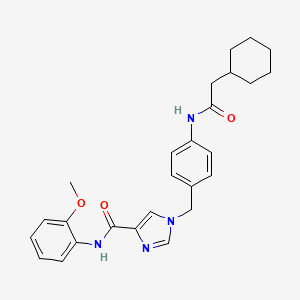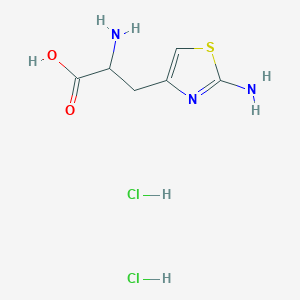
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O5 and its molecular weight is 470.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Research on quinazoline and oxadiazole derivatives has shown significant scientific interest due to their potential biological activities. For instance, studies on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines reveal the potent cytotoxic properties of these compounds against various cancer cell lines, indicating their potential as anticancer agents (Deady et al., 2003). Similarly, novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized and shown potent antitumor activity, suggesting their application in cancer therapy (Maftei et al., 2013).
Synthesis Techniques
The efficient synthesis of quinazoline-2,4(1H,3H)-diones derivatives using carbon dioxide and 2-aminobenzonitriles with cesium carbonate as a catalyst highlights a green chemistry approach to the synthesis of these compounds (Patil et al., 2008). This method could potentially be applied to the synthesis of the specific compound , emphasizing the importance of sustainable and efficient chemical synthesis methods in research.
Potential Applications
The exploration of quinazoline derivatives containing the 1,3,4-oxadiazole scaffold as novel inhibitors of VEGFR2 and their synthesis, molecular modeling, and biological evaluation showcases the intersection of chemical synthesis, computational modeling, and biological assay in the development of new therapeutic agents (Qiao et al., 2015). These approaches may offer insights into the potential applications of the compound , particularly in the context of drug discovery and development.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized via a two-step reaction sequence. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "3,5-dimethoxyaniline", "phosphorus oxychloride", "sodium hydroxide", "thionyl chloride", "sodium azide", "triethylamine", "ethyl 2-bromoacetate", "sodium methoxide", "4-methylbenzylamine", "2-chloro-1,3-dimethylimidazolinium chloride", "3,5-dimethoxyphenylacetic acid" ], "Reaction": [ "Step 1: Synthesis of 4-methylbenzylidene-2-nitro-3-oxobutanoic acid from 4-methylbenzaldehyde, 2-nitrobenzaldehyde, and ethyl acetoacetate via a Knoevenagel condensation reaction", "Step 2: Reduction of 4-methylbenzylidene-2-nitro-3-oxobutanoic acid to 4-methylbenzylidene-2-amino-3-oxobutanoic acid using hydrazine hydrate", "Step 3: Cyclization of 4-methylbenzylidene-2-amino-3-oxobutanoic acid to 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione using phosphorus oxychloride", "Step 4: Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid from 3,5-dimethoxyaniline and ethyl 2-bromoacetate via a two-step reaction sequence involving nucleophilic substitution and cyclization reactions", "Step 5: Conversion of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid azide using sodium azide", "Step 6: Reduction of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid azide to 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide using sodium borohydride", "Step 7: Coupling of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione and 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide using a coupling agent such as 2-chloro-1,3-dimethylimidazolinium chloride and triethylamine to form the final product '7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione'" ] } | |
| 1207013-02-2 | |
分子式 |
C26H22N4O5 |
分子量 |
470.485 |
IUPAC名 |
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O5/c1-15-4-6-16(7-5-15)14-30-25(31)21-9-8-17(12-22(21)27-26(30)32)24-28-23(29-35-24)18-10-19(33-2)13-20(11-18)34-3/h4-13H,14H2,1-3H3,(H,27,32) |
InChIキー |
AIFBZJUYWKFOGV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2831185.png)



![2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-methoxypyridine](/img/structure/B2831190.png)
![1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2831191.png)

![1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol](/img/structure/B2831195.png)
![N-(3-acetylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2831196.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-methoxyethyl)(3-phenylpropyl)amino]acetamide](/img/structure/B2831200.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide](/img/structure/B2831201.png)

![(5S,6R)-1-oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B2831205.png)
![N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2831208.png)
